molecular formula C14H12Br2 B1330914 4,4'-Bis(bromomethyl)biphenyl CAS No. 20248-86-6

4,4'-Bis(bromomethyl)biphenyl

Cat. No.: B1330914
CAS No.: 20248-86-6
M. Wt: 340.05 g/mol
InChI Key: HMUGRILXVBKBID-UHFFFAOYSA-N
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Description

4,4’-Bis(bromomethyl)biphenyl is an organic compound with the molecular formula C14H12Br2. It is a derivative of biphenyl, where two bromomethyl groups are attached to the para positions of each phenyl ring. This compound is known for its use in organic synthesis and as an intermediate in the production of various chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4’-Bis(bromomethyl)biphenyl can be synthesized from 4,4’-bis(hydroxymethyl)biphenyl. The process involves the reaction of 4,4’-bis(hydroxymethyl)biphenyl with hydrogen bromide in the presence of sulfuric acid. The reaction is carried out at elevated temperatures (around 135°C) under vigorous agitation for several hours. The product is then extracted and purified using hot toluene .

Industrial Production Methods: In industrial settings, the synthesis of 4,4’-Bis(bromomethyl)biphenyl follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions: 4,4’-Bis(bromomethyl)biphenyl undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The bromomethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form 4,4’-bis(methyl)biphenyl.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,4’-Bis(bromomethyl)biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-Bis(bromomethyl)biphenyl involves its reactivity towards nucleophiles and electrophiles. The bromomethyl groups act as reactive sites, allowing the compound to participate in various chemical reactions. The molecular targets and pathways depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

  • 4,4’-Bis(chloromethyl)biphenyl
  • 2,2’-Bis(bromomethyl)-1,1’-biphenyl
  • 4,4’-Dibromobenzophenone
  • 4,4’-Bis(hydroxymethyl)biphenyl

Uniqueness: 4,4’-Bis(bromomethyl)biphenyl is unique due to its specific bromomethyl groups, which provide distinct reactivity compared to other similar compounds. This makes it particularly useful in certain synthetic applications and industrial processes .

Properties

IUPAC Name

1-(bromomethyl)-4-[4-(bromomethyl)phenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Br2/c15-9-11-1-5-13(6-2-11)14-7-3-12(10-16)4-8-14/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMUGRILXVBKBID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)C2=CC=C(C=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50347417
Record name 4,4'-Bis(bromomethyl)biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50347417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20248-86-6
Record name 4,4'-Bis(bromomethyl)biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50347417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-Bis(bromomethyl)biphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 4,4'-Bis(bromomethyl)biphenyl used in synthesizing polymers, and how do the resulting polymers self-assemble?

A1: this compound acts as an electrophile in polymerization reactions. It reacts with nucleophilic groups, such as phenols or pyridines, through an etherification or alkylation reaction, respectively, forming the polymer backbone. [] For example, reacting this compound with monomers containing either linear side chains or bulky dendritic side groups yields m-linked aromatic polymers. [] Interestingly, the polymer's self-assembly is influenced by the side group's structure. Linear side chains result in an unfolded zigzag conformation forming a lamellar structure. In contrast, bulky dendritic side groups induce a helical polymer conformation, leading to a 2-D tetragonal structure through microphase separation and π-π stacking interactions. []

Q2: Can this compound be used to create macrocyclic structures with metals?

A2: Yes, this compound can be used in a multi-step process to create metallamacrocycles. First, it reacts with 4'-(4-pyridyl)-2,2':6',2''-terpyridine (pytpy) to create a bis(N-alkylated) product. This product can then be reacted with iron(II) salts to form the desired ferramacrocycle. []

Q3: What is a recent application of this compound in material science?

A3: this compound serves as a key precursor in synthesizing crystalline viologen-based porous ionic polymers (VIPs). [] Reacting it with 4,4′-bipyridine via the Menshutkin reaction creates these VIPs, which possess in situ formed dicationic viologens, halogen anions, and hydrogen-bonded water molecules. [] The crystalline and porous nature of these VIPs, confirmed through techniques like powder X-ray diffraction and nitrogen sorption, contributes to their function as efficient heterogeneous catalysts for CO2 fixation. []

Q4: Are there any analytical techniques used to characterize materials synthesized with this compound?

A4: Numerous analytical techniques are used to characterize materials synthesized with this compound. For polymers, Gel Permeation Chromatography (GPC) is used to determine the number-average molecular weight (Mn) and polydispersity index (PDI). [] Small-angle X-ray scattering (SAXS) measurements can reveal information about the polymer's structure, such as whether it forms a lamellar or tetragonal structure. [] Transmission electron microscopy (TEM) can further confirm the structural organization and provide insights into the morphology of the self-assembled structures. [] For porous materials, powder X-ray diffraction confirms crystallinity, while nitrogen sorption analysis provides information on the material's porosity. []

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